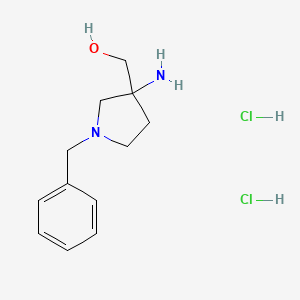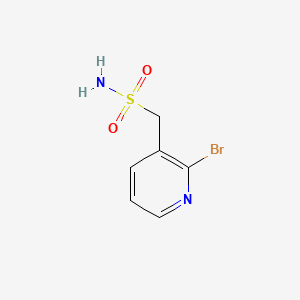
3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid (DFCPA) is a novel organic compound with potential applications in the fields of medicine, biochemistry, and other scientific disciplines. DFCPA is an important synthetic intermediate and has been used in a variety of applications such as drug synthesis, catalytic reactions, and organic synthesis. DFCPA is a relatively new compound and has not been extensively studied, however, its potential applications in the fields of medicine, biochemistry, and other scientific disciplines are promising.
Mecanismo De Acción
The mechanism of action of 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid is not yet fully understood. However, it is believed that the compound acts as a nucleophile in reactions, attacking electrophilic centers such as carbonyls and alkenes. Additionally, 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid has been shown to act as an acid catalyst in certain reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid are not yet fully understood. However, it is believed that the compound may have potential applications in the fields of medicine and biochemistry. In particular, 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid has been shown to act as an antioxidant and has been shown to have anti-inflammatory and antineoplastic properties. Additionally, 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid has been shown to have potential applications in the synthesis of drugs and other small molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid in laboratory experiments include its low cost, its easy availability, and its ability to act as a nucleophile and an acid catalyst in certain reactions. Additionally, 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid is relatively stable and can be stored at room temperature.
The limitations of using 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid in laboratory experiments include its relatively low solubility in water, its relatively low reactivity in certain reactions, and its potential toxicity. Additionally, 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid is not as widely used in laboratory experiments as other compounds, such as acetic acid or formic acid.
Direcciones Futuras
The potential future applications of 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid are numerous. 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid could be used in the development of new drugs, in the synthesis of small molecules and polymers, and in catalytic reactions. Additionally, 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid could be used in the development of new biomedical technologies, such as gene therapies and targeted drug delivery systems. Furthermore, 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid could be used in the development of new materials, such as polymers and nanomaterials. Finally, 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid could be used in the development of new analytical techniques, such as chromatography and spectroscopy.
Métodos De Síntesis
3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid is a synthetic compound and can be synthesised using a variety of methods. The most common method of synthesis is the reaction of 4-fluorobenzaldehyde and 2,2-dimethylpropanoic acid in the presence of a base. This reaction proceeds through a nucleophilic addition-elimination pathway and yields the desired product in good yields. Other methods of synthesis include the reaction of 4-fluorobenzaldehyde and 2,2-dimethylpropanoic acid in the presence of a Lewis acid, the reaction of 4-fluorobenzaldehyde and 2,2-dimethylpropanoic acid in the presence of a Grignard reagent, and the reaction of 4-fluorobenzaldehyde and 2,2-dimethylpropanoic acid in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid can be used in a variety of scientific research applications. It has been used for the synthesis of a variety of drugs, including anticonvulsants, antineoplastics, and anti-inflammatory agents. Additionally, 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid has been used in catalytic reactions, such as the Suzuki-Miyaura cross-coupling reaction, and in organic synthesis. Furthermore, 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid has been used in the synthesis of a variety of small molecules and polymers.
Propiedades
IUPAC Name |
3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2O2/c1-10(2,9(14)15)7-8-3-5-11(12,13)6-4-8/h8H,3-7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUXNUNPAZIPDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCC(CC1)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,4-Difluorocyclohexyl)-2,2-dimethylpropanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(4-chlorophenyl)phenyl]piperazin-2-one](/img/structure/B6605419.png)


![1-[4-(1-aminoethyl)piperidin-1-yl]-2-cyclopropyl-2-(4-fluorophenyl)ethan-1-one hydrochloride](/img/structure/B6605436.png)

![10-(4-{2-[(10-aminodecyl)amino]ethyl}piperazin-1-yl)decan-1-amine](/img/structure/B6605460.png)



![(2S)-2-amino-3-[({[(2R)-1-ethoxy-3-[(3-{2-[(3-phenoxyphenyl)methoxy]phenyl}propanoyl)oxy]propan-2-yl]oxy}(hydroxy)phosphoryl)oxy]propanoic acid, trifluoroacetic acid](/img/structure/B6605493.png)


![3-chlorothieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B6605521.png)